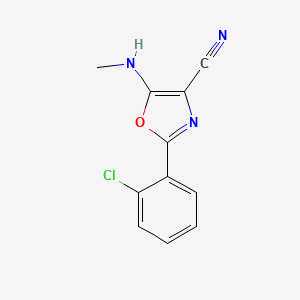
2-(2-Chlorophenyl)-5-(methylamino)-4-oxazolecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-chlorophenyl)-5-(methylamino)-4-oxazolecarbonitrile is a member of 1,3-oxazoles.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Derivatives
2-(2-Chlorophenyl)-5-(methylamino)-4-oxazolecarbonitrile is involved in the synthesis of various chemical derivatives. Itaya et al. (1997) described the synthesis of minor ring-opened products from 1-Methyl-5-(methylamino)imidazole-4-carbonitrile, which is structurally similar to the compound , demonstrating its potential in creating diverse chemical structures (Itaya, Kanai, Iwata, & Azuma, 1997).
Biological Evaluation
The compound has been used in the synthesis of heterobicyclic systems with biological significance. Abdel-Monem (2004) synthesized derivatives containing 1,2,4-triazolo/pyridinone moieties, starting from similar chlorophenyl carbonitriles, and evaluated their antimicrobial activity (Abdel-Monem, 2004).
Antifungal Activity
The synthesis of Schiff base sulfur ether derivatives containing a 1,2,4-triazole unit from similar compounds has shown significant antifungal activity. Zheng Yu-gu (2015) demonstrated this application, highlighting the compound's potential in developing antifungal agents (Zheng Yu-gu, 2015).
Reactivity and Properties
Kornienko et al. (2014) explored the reactivity of chlorinated oxazole derivatives, which is relevant for understanding the chemical behavior and potential applications of this compound in various reactions (Kornienko, Pil'o, Prokopenko, & Brovarets, 2014).
Monoamine Oxidase Inactivation
Gates and Silverman (1989) studied the mechanism of monoamine oxidase inactivation by derivatives similar to this compound. Their research contributes to understanding how such compounds interact with biological systems, particularly in the context of enzyme inhibition (Gates & Silverman, 1989).
Eigenschaften
Molekularformel |
C11H8ClN3O |
|---|---|
Molekulargewicht |
233.65 g/mol |
IUPAC-Name |
2-(2-chlorophenyl)-5-(methylamino)-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C11H8ClN3O/c1-14-11-9(6-13)15-10(16-11)7-4-2-3-5-8(7)12/h2-5,14H,1H3 |
InChI-Schlüssel |
XDZDENBDOGWINS-UHFFFAOYSA-N |
SMILES |
CNC1=C(N=C(O1)C2=CC=CC=C2Cl)C#N |
Kanonische SMILES |
CNC1=C(N=C(O1)C2=CC=CC=C2Cl)C#N |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



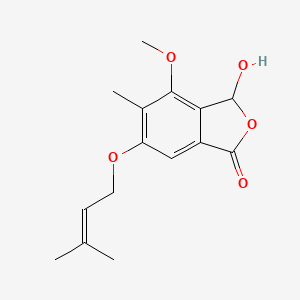
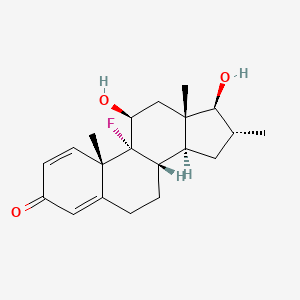
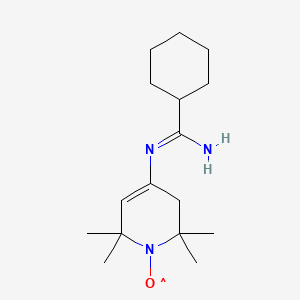
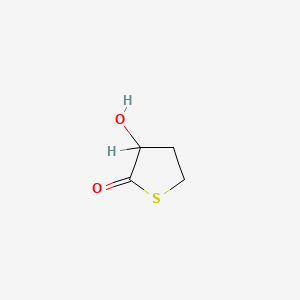
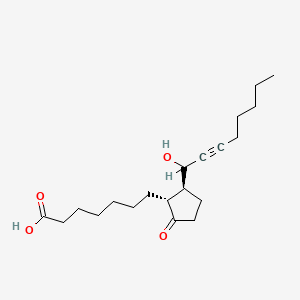
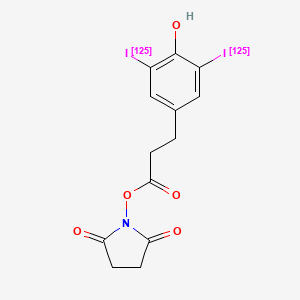
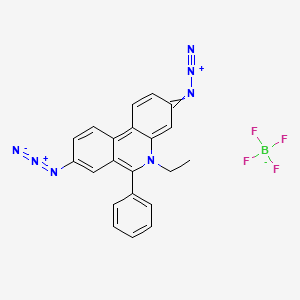
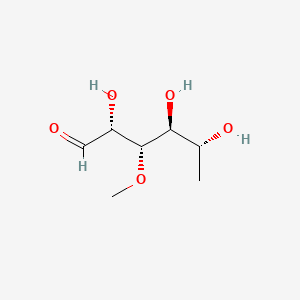
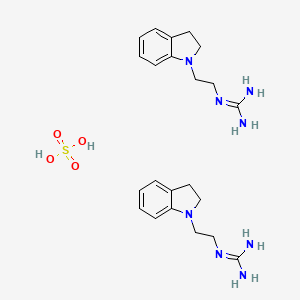
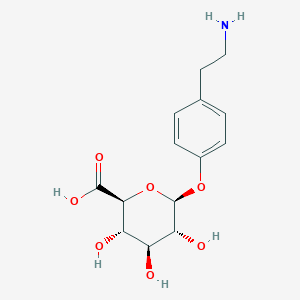
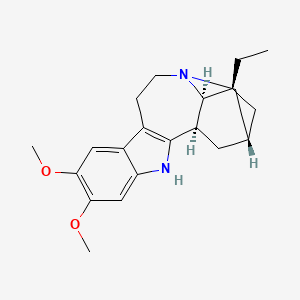
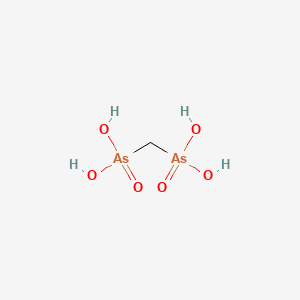
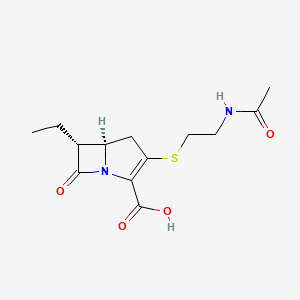
![{5-[6-(Cyclohexylamino)-9H-purin-9-yl]oxolan-2-yl}methanol](/img/structure/B1209610.png)